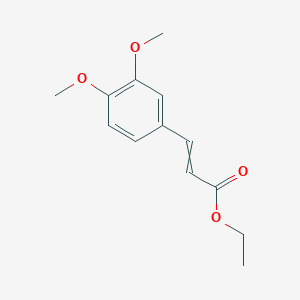

ethyl 3-(3,4-dimethoxyphenyl)acrylate

Vue d'ensemble

Description

Ethyl 3-(3,4-dimethoxyphenyl)acrylate (CAS: 20583-78-2; molecular formula: C₁₃H₁₆O₄) is a cinnamate derivative characterized by an ethyl ester group attached to a 3,4-dimethoxyphenyl-substituted acrylic acid backbone. This compound is part of a broader class of cinnamate esters widely studied for applications in cosmetics, pharmaceuticals, and materials science due to their UV-absorbing, antioxidant, and bioactive properties . Its molecular weight is 236.26 g/mol, with a density of 1.099 g/cm³ .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(3,4-dimethoxyphenyl)acrylate typically involves the esterification of 3-(3,4-dimethoxyphenyl)propionic acid with ethanol in the presence of a catalyst such as sulfuric acid or ion exchange resin . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: ethyl 3-(3,4-dimethoxyphenyl)acrylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can be employed for substitution reactions.

Major Products:

Oxidation: Formation of 3-(3,4-dimethoxyphenyl)propionic acid.

Reduction: Formation of 3-(3,4-dimethoxyphenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

ethyl 3-(3,4-dimethoxyphenyl)acrylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Mécanisme D'action

The mechanism of action of ethyl 3-(3,4-dimethoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality allow it to participate in various biochemical reactions. It can act as an electron acceptor, stabilizing reactive intermediates and facilitating the formation of stable products. Additionally, its structural features enable it to bind to specific enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The following table summarizes key structural and physical differences between ethyl 3-(3,4-dimethoxyphenyl)acrylate and its analogs:

Table 1: Structural and Physical Comparison

| Compound | Ester Group | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| This compound | Ethyl | 3,4-dimethoxy | C₁₃H₁₆O₄ | 236.26 | High-density liquid; sunscreen potential |

| Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate | Isoamyl | 3,4-dimethoxy | C₁₆H₂₂O₄ | 278.34 | SPF 37.10; yellowish liquid |

| (E)-Mthis compound | Methyl | 3,4-dimethoxy | C₁₂H₁₄O₄ | 222.24 | Antioxidant; inhibits carbonic anhydrase |

| Ethyl 3-(4-methoxyphenyl)acrylate | Ethyl | 4-methoxy | C₁₂H₁₄O₃ | 206.24 | Research chemical; lower polarity |

| (E)-3-(Pyridin-3-yl)propyl analog | Pyridin-3-ylpropyl | 3,4-dimethoxy | C₂₀H₂₁NO₄ | 363.39 | Antioxidant; NSAID derivative |

Key Observations :

- Ester Group Impact : Larger ester groups (e.g., isoamyl) increase molecular weight and hydrophobicity, enhancing UV absorption and SPF efficacy .

- Substituent Position: The 3,4-dimethoxy configuration broadens UV protection compared to mono-methoxy derivatives (e.g., 4-methoxy) due to extended conjugation .

- Density and Polarity : this compound’s density (1.099 g/cm³) suggests moderate polarity, aligning with its liquid state and solubility in organic solvents like dichloromethane .

Key Findings :

- SPF Efficacy : The isoamyl derivative’s SPF of 37.10 highlights the role of ester chain length in enhancing UV protection .

- Antioxidant Potential: Methyl analogs exhibit significant carbonic anhydrase-II inhibition, suggesting utility in treating glaucoma and epilepsy .

- Antiviral Activity : Ethyl 3-(3,4-dihydroxyphenyl)acrylate shows anti-HIV activity, though methoxy-to-hydroxyl substitution is critical for this function .

Propriétés

Formule moléculaire |

C13H16O4 |

|---|---|

Poids moléculaire |

236.26 g/mol |

Nom IUPAC |

ethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C13H16O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5-9H,4H2,1-3H3 |

Clé InChI |

SUFLQJBENWTBOL-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C=CC1=CC(=C(C=C1)OC)OC |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.